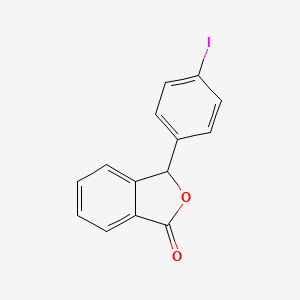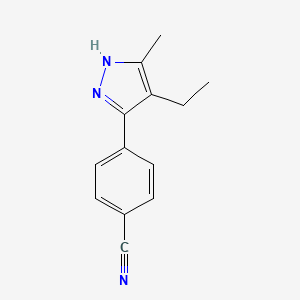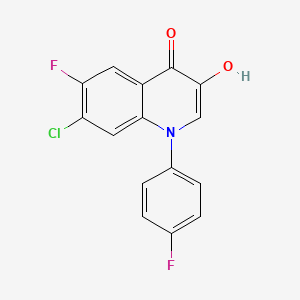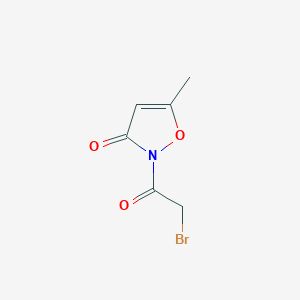![molecular formula C20H18N2O2 B12892643 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is an organic compound featuring a bifuran core with two aniline groups attached at the 4 and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline typically involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . This method allows for the formation of the bifuran core, which can then be further functionalized to introduce the aniline groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The bifuran core can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is not fully understood, but it is believed to interact with various molecular targets through its bifuran core and aniline groups. These interactions can influence biological pathways and enzyme activities, making it a compound of interest for further study.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aniline groups.
2,2’-Bifuran-5,5’-dicarboxylic acid: Another bifuran derivative with carboxylic acid groups.
Uniqueness
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is unique due to the presence of both the bifuran core and the aniline groups, which provide distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C20H18N2O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-[2-(4-aminophenyl)-5-(furan-2-yl)-3H-furan-2-yl]aniline |
InChI |
InChI=1S/C20H18N2O2/c21-16-7-3-14(4-8-16)20(15-5-9-17(22)10-6-15)12-11-19(24-20)18-2-1-13-23-18/h1-11,13H,12,21-22H2 |
Clave InChI |
CVOHRRMVEUAYJL-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(OC1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)


![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)


![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)


